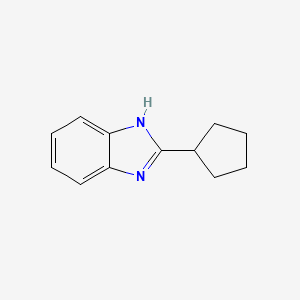

2-Cyclopentyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

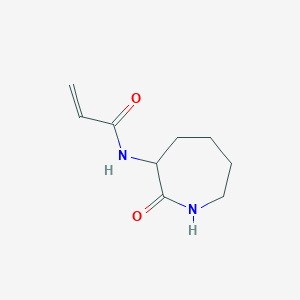

2-Cyclopentyl-1H-benzimidazole is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .

Chemical Reactions Analysis

Benzimidazoles, including this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

DNA Topoisomerase I Inhibition

2-Cyclopentyl-1H-benzimidazole derivatives have shown significant scientific interest due to their diverse biological activities. One notable application is as inhibitors of mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and transcription. The inhibition of this enzyme suggests potential applications in anticancer therapies, as it can interfere with cancer cell proliferation. For instance, specific derivatives of benzimidazole were synthesized and demonstrated potent topoisomerase I inhibition in in vitro assays, highlighting their therapeutic potential in cancer research (Alpan, Gunes, & Topçu, 2007).

Anticancer Activity

Benzimidazole-based compounds, including those with the this compound core, have been investigated for their potential anticancer activity. Zinc(II) complexes containing benzimidazole derivatives have been constructed and studied for their cytotoxic properties against human carcinoma cells. These complexes showed promising in vitro cytotoxic activities, especially against SHSY5Y cells, indicating their potential as anticancer agents. The studies involved investigating their interaction with DNA and their ability to induce apoptosis in cancer cells (Zhao et al., 2015).

Luminescence Sensing

The benzimidazole core is also utilized in the development of luminescence sensors for anions. Cyclo[2]benzimidazole, a derivative, has been reported to significantly enhance luminescence upon binding with anions. This property is leveraged in sensing applications, demonstrating the versatility of benzimidazole derivatives beyond therapeutic uses. The mechanism involves blocking an excited-state intramolecular proton transfer pathway upon anion binding, resulting in increased luminescence efficiency (Abraham et al., 2011).

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The synthesis of N-substituted-2-(3,5-dinitrophenyl) benzimidazole derivatives, for instance, has shown broad-spectrum antimicrobial activity. These compounds have been tested against various bacterial strains, showing potent antibacterial potential and indicating their relevance in developing new antimicrobial agents. The research underscores the adaptability of benzimidazole derivatives in addressing therapeutic needs beyond cancer treatment (Aderohunmu et al., 2017).

Inhibition of Viral Replication

Another critical area of application for benzimidazole derivatives is in antiviral therapies. Specific derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) replication. These inhibitors exhibit significant potency against both laboratory strains and clinical isolates of HCMV, including those resistant to conventional treatments. The unique mode of action of these compounds, distinct from other antiviral agents, underscores the potential of benzimidazole derivatives in developing novel antiviral drugs (Biron et al., 2002).

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural resemblance to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclopentyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVGOLTABHOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2585675.png)

![(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585678.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)

![N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide](/img/structure/B2585689.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)